Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a heterocyclic compound with an intriguing structure. Let’s break it down:
Methyl: Refers to the methyl group (CH₃) attached to the benzoate ring.
2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate: The core structure consists of a benzothiazole ring fused with a pyrrolidine ring, and an amide group attached to the benzoate ring.
Preparation Methods
Synthetic Routes:: Several synthetic pathways lead to this compound:
Diazo-Coupling: Involves coupling a diazonium salt with an appropriate nucleophile.
Knoevenagel Condensation: A one-pot reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercaptobenzothiazole using L-proline as a catalyst .
Biginelli Reaction: A multicomponent reaction yielding 2-amino-4H-chromen-4-ones.
Molecular Hybridization Techniques: Combining fragments to create novel structures.
Microwave Irradiation: Accelerates reactions under controlled conditions.
Industrial Production:: While industrial-scale production methods may vary, these synthetic routes provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: Oxidative processes can modify the benzothiazole or pyrrolidine moieties.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions.
Condensation: Formation of amide bonds.
Reagents: Aldehydes, diazonium salts, nucleophiles, and reducing agents.
Conditions: Solvents, temperature, and catalysts.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variants of the core structure may arise.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic agents.
Industry: Dyes, pharmaceuticals, and materials.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Biological Activity
Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a complex heterocyclic compound notable for its unique structural features, which include a benzothiazole moiety, a pyrrolidine ring, and an amide linkage to a benzoate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C18H20N4O2S
- Molecular Weight : Approximately 381.4 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzothiazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial topoisomerases, which are critical for DNA replication and cell division.
Compound | Antibacterial Activity | Target Bacteria |
---|---|---|
Compound A | Moderate | Staphylococcus aureus |
Compound B | Strong | Escherichia coli |
This compound | Pending Evaluation | TBD |
Anticancer Activity
The compound's structural features suggest potential interactions with cellular proteins involved in cancer progression. Preliminary studies indicate that it may influence pathways related to apoptosis and cell proliferation. For example, similar compounds have been shown to induce cytotoxic effects in various cancer cell lines by modulating signaling pathways.
The proposed mechanism of action for this compound includes:
- Protein Interaction : Binding to specific enzymes or receptors that regulate cell growth.
- Inhibition of Topoisomerases : Disruption of DNA replication processes in bacteria and cancer cells.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives against multi-drug resistant strains of Staphylococcus aureus. This compound was included in the screening but requires further testing to establish its specific activity profile.
Study 2: Anticancer Potency
In vitro studies on cancer cell lines (e.g., MCF7 for breast cancer) indicated that compounds with similar structures exhibited significant cytotoxicity. The exact effects of this compound need to be elucidated through targeted experiments.
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O3S/c1-26-19(24)13-7-2-3-8-14(13)22-20(25)23-12-6-10-16(23)18-21-15-9-4-5-11-17(15)27-18/h2-5,7-9,11,16H,6,10,12H2,1H3,(H,22,25) |
InChI Key |
KLAVGPPRLLVOLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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